molecular formula C10H13Li2N5O11P2 B13791994 Guanosine 5'-diphosphoric acid dilithium salt CAS No. 95648-84-3

Guanosine 5'-diphosphoric acid dilithium salt

Cat. No.: B13791994
CAS No.: 95648-84-3
M. Wt: 455.1 g/mol
InChI Key: AYHHBIHQJFJWSB-LGVAUZIVSA-L
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Description

Guanosine 5'-diphosphoric acid dilithium salt (CAS 95648-84-3) is a nucleotide derivative with the molecular formula C₁₀H₁₃Li₂N₅O₁₁P₂ . It consists of a guanosine moiety linked to two phosphate groups at the 5'-position, stabilized by dilithium counterions. This compound is a critical intermediate in cellular metabolism, serving as a precursor to guanosine 5'-triphosphate (GTP) and participating in energy transfer, enzyme regulation, and signaling pathways . Its dilithium salt form enhances stability compared to sodium or potassium salts, making it preferable for biochemical assays requiring long-term storage .

Properties

CAS No.

95648-84-3

Molecular Formula

C10H13Li2N5O11P2

Molecular Weight

455.1 g/mol

IUPAC Name

dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

AYHHBIHQJFJWSB-LGVAUZIVSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-diphosphoric acid dilithium salt can be synthesized through the phosphorylation of guanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of guanosine 5’-diphosphoric acid dilithium salt involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in bioreactors, where they produce the compound through their metabolic pathways. The product is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphoric acid dilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Guanosine 5’-diphosphoric acid dilithium salt has a wide range of applications in scientific research:

Mechanism of Action

Guanosine 5’-diphosphoric acid dilithium salt exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein-coupled receptors (GPCRs) and activates G-proteins by exchanging GDP for GTP. This activation triggers downstream signaling pathways that regulate various cellular functions, including gene expression, cell growth, and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between guanosine 5'-diphosphoric acid dilithium salt and structurally or functionally related compounds:

Table 1: Comparative Properties of Guanosine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Stability Solubility Key Applications
This compound 95648-84-3 C₁₀H₁₃Li₂N₅O₁₁P₂ ~455.1* High (dilithium) Water-soluble Enzymatic studies, GTP synthesis
Guanosine 5'-triphosphate dilithium salt 85737-04-8 C₁₀H₁₂Li₂N₅O₁₄P₃ 535.05 Very high Water-soluble G-protein signaling, RNA synthesis
Guanosine 5'-monophosphate disodium salt 5550-12-9 C₁₀H₁₂N₅Na₂O₈P 407.18 Moderate Water-soluble Flavor enhancer, food additive
Guanosine 5'-[β-thio]diphosphate trilithium salt 71783-24-9 C₁₀H₁₂Li₃N₅O₁₀P₂S ~502.1* High (non-hydrolyzable) Water-soluble G-protein inhibition assays
2'-Deoxyguanosine-5'-diphosphate disodium salt 78101-74-3 C₁₀H₁₂N₅Na₂O₁₀P₂ 477.16 Low (sodium) Water-soluble DNA repair studies

Key Comparisons

Phosphate Group Number and Stability

  • The diphosphate (GDP) dilithium salt (CAS 95648-84-3) has two phosphate groups, while the triphosphate (GTP) dilithium salt (CAS 85737-04-8) contains three. The additional phosphate in GTP enhances its role in high-energy processes like signal transduction, but both dilithium salts exhibit superior stability compared to sodium salts due to stronger ion pairing .
  • Sodium salts (e.g., GDP or GMP disodium salts) are less stable and prone to hydrolysis, limiting their use in long-term experiments .

Functional Modifications The thio-modified GDP analog (CAS 71783-24-9) replaces an oxygen atom in the phosphate group with sulfur, rendering it resistant to hydrolysis. This property makes it invaluable for studying G-protein-coupled receptor mechanisms . 2'-Deoxyguanosine derivatives (e.g., CAS 78101-74-3) lack a hydroxyl group at the 2'-position, making them suitable for DNA-related research rather than RNA systems .

Applications in Research

  • GDP dilithium salt is widely used in enzymatic assays to study GTPase activity and nucleotide recycling .
  • GTP dilithium salt (CAS 85737-04-8) is critical for reconstituting GTP-dependent processes, such as microtubule assembly or Ras protein activation .
  • GMP disodium salt (CAS 5550-12-9) is primarily utilized in the food industry as a flavor enhancer, demonstrating the commercial divergence of nucleotide analogs .

Research Findings and Practical Considerations

  • Stability: Lithium salts of guanosine phosphates exhibit enhanced thermal and hydrolytic stability compared to sodium salts. For example, GTP dilithium salt retains >97% purity when stored at -20°C, whereas sodium salts degrade rapidly under similar conditions .
  • Solubility : All lithium and sodium salts are water-soluble, but lithium salts may form precipitates in high-ionic-strength buffers, requiring optimization in experimental setups .
  • Biological Activity : Thio-modified GDP analogs (e.g., CAS 71783-24-9) inhibit GTPase activity irreversibly, providing insights into signal transduction pathways .

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